molecular formula C9H12N2O2 B8732901 Ethyl 4-amino-5-methylpyridine-3-carboxylate CAS No. 89176-29-4

Ethyl 4-amino-5-methylpyridine-3-carboxylate

Cat. No. B8732901
Key on ui cas rn: 89176-29-4
M. Wt: 180.20 g/mol
InChI Key: NSMKGPNJCOXWLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07560564B2

Procedure details

0.50 g of material prepared in Step A was dissolved in 15 mL of ethanol. 0.15 g of 10% palladium on carbon was added. The reaction mixture was placed under one atmosphere of hydrogen for 2 hours. The catalyst was removed by filtration. The solvent was removed with a rotary evaporator to afford 0.43 g of the title compound as a white solid.
Name
material
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.15 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([C:4]1[C:9]([CH3:10])=[CH:8][N:7]=[CH:6][C:5]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12])=[N+]=[N-].[H][H]>C(O)C.[Pd]>[NH2:1][C:4]1[C:9]([CH3:10])=[CH:8][N:7]=[CH:6][C:5]=1[C:11]([O:13][CH2:14][CH3:15])=[O:12]

Inputs

Step One
Name
material
Quantity
0.5 g
Type
reactant
Smiles
N(=[N+]=[N-])C1=C(C=NC=C1C)C(=O)OCC
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
The solvent was removed with a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=NC=C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.43 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.